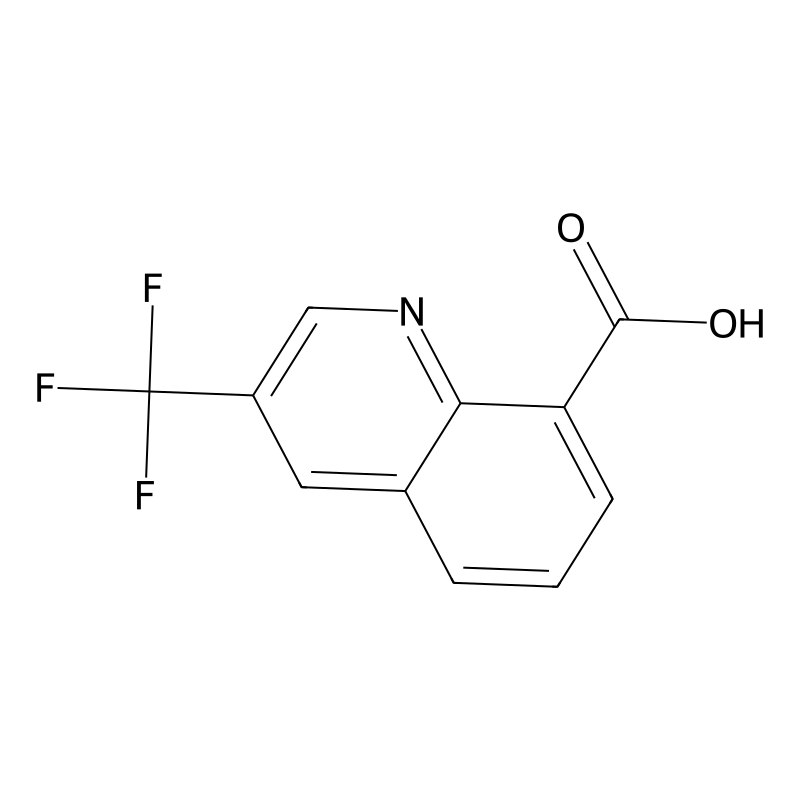

3-(trifluoromethyl)quinoline-8-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorine Substitution

The presence of the trifluoromethyl (CF3) group on the molecule introduces an electron-withdrawing effect. This can influence the molecule's interaction with other molecules, potentially making it a candidate for studies in medicinal chemistry or materials science .

Heterocyclic Ring

The quinoline ring system is a common scaffold in many biologically active molecules. Having a carboxylic acid group attached at position 8 (C8) could be of interest for researchers investigating new ligands or enzyme inhibitors .

3-(Trifluoromethyl)quinoline-8-carboxylic acid is a compound characterized by its unique trifluoromethyl group attached to the quinoline structure. The molecular formula for this compound is C₁₁H₆F₃N₁O₂, with a molecular weight of 241.17 g/mol. This compound features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, and a carboxylic acid functional group at the 8-position of the quinoline. The presence of the trifluoromethyl group enhances its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and material science.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form the corresponding quinoline.

- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological profiles.

Research indicates that 3-(trifluoromethyl)quinoline-8-carboxylic acid exhibits significant biological activities, particularly in antimicrobial and antitumor domains. Studies have shown that derivatives of this compound can inhibit bacterial growth and may possess antitubercular properties. For instance, compounds derived from quinoline structures have been evaluated for their effectiveness against Mycobacterium tuberculosis, showcasing promising results in preliminary screenings .

Multiple synthesis strategies have been reported for 3-(trifluoromethyl)quinoline-8-carboxylic acid:

- Starting from Quinoline Derivatives: The synthesis often begins with commercially available quinoline derivatives, which are then functionalized at the 8-position through various methods such as Friedlander synthesis or electrophilic aromatic substitution.

- Trifluoromethylation: This step introduces the trifluoromethyl group, commonly achieved through methods like the use of trifluoromethylating agents (e.g., trifluoromethyl iodide) in the presence of suitable catalysts.

- Carboxylation: Finally, carboxylation can be performed using carbon dioxide under specific conditions to yield 3-(trifluoromethyl)quinoline-8-carboxylic acid.

These methods are vital for producing this compound in sufficient yields for research and application.

3-(Trifluoromethyl)quinoline-8-carboxylic acid finds applications in several fields:

- Pharmaceuticals: It serves as a scaffold for developing new antimicrobial and anticancer agents.

- Material Science: Its unique chemical properties make it suitable for creating advanced materials with specific electronic or optical characteristics.

- Chemical Research: This compound is utilized as a reagent in organic synthesis and medicinal chemistry.

Interaction studies involving 3-(trifluoromethyl)quinoline-8-carboxylic acid focus on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking and spectroscopic methods to understand how this compound interacts with enzymes or receptors associated with diseases like tuberculosis or cancer. The results from these studies help in elucidating its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 3-(trifluoromethyl)quinoline-8-carboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-(Trifluoromethyl)quinoline-3-carboxylic acid | 587886-26-8 | 0.98 | Different position of the carboxylic group |

| 2-Trifluoromethylnicotinic acid | 131747-43-8 | 0.92 | Contains a pyridine ring instead of quinoline |

| 2,5-Bis(trifluoromethyl)nicotinic acid | 1211540-86-1 | 0.91 | Contains two trifluoromethyl groups |

| 2-(Difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | 1361731-27-2 | 0.91 | Contains both difluoromethyl and trifluoromethyl groups |

| 2,4-Bis(trifluoromethyl)nicotinic acid | 1804143-02-9 | 0.91 | Similar trifluoromethyl substitution pattern |

The uniqueness of 3-(trifluoromethyl)quinoline-8-carboxylic acid lies in its specific combination of functional groups and its position on the quinoline ring, which influences its biological activity and chemical reactivity compared to these similar compounds.

The compound under investigation is systematically named 3-(trifluoromethyl)quinoline-8-carboxylic acid according to the International Union of Pure and Applied Chemistry nomenclature system [1] [2] [3]. This nomenclature reflects the fundamental structural features of the molecule: a quinoline core bearing a trifluoromethyl substituent at position 3 and a carboxylic acid functional group at position 8. The compound is registered under CAS Registry Number 588702-66-3, providing a unique identifier for this specific chemical entity [1] [2] [3].

Alternative systematic names documented in chemical databases include 8-quinolinecarboxylic acid, 3-(trifluoromethyl)- and 3-(trifluoromethyl)quinoline-8-carboxylicacid [2] [3]. The MDL number MFCD08741361 serves as an additional identifier in chemical inventory systems [1] [2].

The systematic nomenclature follows established conventions where the quinoline ring system is numbered starting from the nitrogen atom, with the trifluoromethyl group (-CF₃) attached to carbon-3 and the carboxylic acid group (-COOH) attached to carbon-8 of the quinoline framework [1] [2] [3].

Molecular Formula and Weight Analysis

The molecular formula of 3-(trifluoromethyl)quinoline-8-carboxylic acid is C₁₁H₆F₃NO₂, representing a molecular composition of eleven carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms [1] [2] [3] [4] [5]. The molecular weight is consistently reported as 241.17 g/mol across multiple authoritative sources [1] [2] [3] [4] [5].

TABLE 1: Fundamental Molecular Characterization Data

| Parameter | Value |

|---|---|

| IUPAC Name | 3-(trifluoromethyl)quinoline-8-carboxylic acid |

| CAS Registry Number | 588702-66-3 |

| Molecular Formula | C₁₁H₆F₃NO₂ |

| Molecular Weight (g/mol) | 241.17 |

| MDL Number | MFCD08741361 |

| SMILES Code | O=C(C1=C2N=CC(C(F)(F)F)=CC2=CC=C1)O |

| InChI | InChI=1/C11H6F3NO2/c12-11(13,14)7-4-6-2-1-3-8(10(16)17)9(6)15-5-7/h1-5H,(H,16,17) |

The SMILES representation "O=C(C1=C2N=CC(C(F)(F)F)=CC2=CC=C1)O" provides a linear notation describing the molecular structure, while the InChI identifier offers a standardized representation for database searches and computational applications [1] [3].

The monoisotopic mass calculated from the molecular formula is approximately 241.035063 g/mol, reflecting the exact mass of the most abundant isotopic composition [5]. This precision is particularly important for mass spectrometric identification and analytical applications.

Stereochemical Features and Conformational Isomerism

Molecular Geometry and Planarity

The quinoline ring system in 3-(trifluoromethyl)quinoline-8-carboxylic acid exhibits essential planarity, consistent with crystallographic studies of related quinoline derivatives which demonstrate maximum deviations from planarity of less than 0.021 Å [6]. This planar geometry is maintained through the aromatic conjugation between the benzene and pyridine rings that constitute the quinoline framework.

The trifluoromethyl group at position 3 introduces significant steric and electronic perturbations to the molecular geometry. The C-CF₃ bond exhibits tetrahedral geometry around the carbon center, with the three fluorine atoms positioned to minimize steric interactions with the quinoline ring system [7]. The presence of the highly electronegative fluorine atoms creates a strong electron-withdrawing effect, influencing the electronic distribution throughout the aromatic system [8] [9].

Conformational Analysis

TABLE 3: Conformational Analysis Summary

| Structural Feature | Conformational Behavior | Reference Source |

|---|---|---|

| Quinoline Ring System | Essentially planar with maximum deviation <0.021 Å | X-ray crystallographic studies of quinoline derivatives |

| Trifluoromethyl Group Rotation | Restricted rotation due to steric and electronic effects | NMR and computational studies |

| Carboxylic Acid Group Orientation | Coplanar with quinoline ring for conjugation | Theoretical calculations and spectroscopic data |

| Intermolecular Interactions | Hydrogen bonding through COOH group | Crystal structure analysis |

| Crystal Packing Effects | π-π stacking between aromatic rings | Solid-state structural studies |

The conformational behavior of 3-(trifluoromethyl)quinoline-8-carboxylic acid is influenced by several factors. The trifluoromethyl group exhibits restricted rotation around the C-CF₃ bond due to steric interactions with the quinoline ring system and electronic effects arising from the highly polar C-F bonds [10] [11]. Nuclear magnetic resonance studies of related trifluoromethyl-substituted quinolines have revealed slow exchange processes on the NMR timescale, indicating conformational restrictions [10] [11].

The carboxylic acid group at position 8 preferentially adopts a coplanar orientation with the quinoline ring system to maximize conjugative interactions. This planar arrangement facilitates electron delocalization between the carboxyl group and the aromatic π-system, contributing to the overall stability of the molecule [12] [13].

Rotameric Exchange Behavior

Recent EASY-ROESY NMR studies on related trifluoromethyl quinoline derivatives have provided insights into rotameric exchange behavior [10]. The studies demonstrate that aryl rings attached to quinoline systems can undergo slow reorientation processes, resulting in line-broadening and signal duplication in NMR spectra. This behavior is attributed to the interconversion between different rotameric geometries, each stabilized by specific intermolecular interactions [10].

The trifluoromethyl group in 3-(trifluoromethyl)quinoline-8-carboxylic acid likely exhibits similar conformational exchange behavior, with the CF₃ group adopting preferred orientations that minimize steric interactions while maximizing electronic stabilization through hyperconjugation and inductive effects [9] [14].

Comparative Structural Analysis with Analogous Quinoline Derivatives

Positional Isomer Analysis

The structural relationship between 3-(trifluoromethyl)quinoline-8-carboxylic acid and its positional isomer 8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 31588-79-1) provides valuable insights into the influence of substituent positioning on molecular properties [15] [16]. Both compounds share the identical molecular formula C₁₁H₆F₃NO₂ and molecular weight of 241.17 g/mol, yet exhibit distinct chemical and physical characteristics due to the different positioning of the trifluoromethyl and carboxylic acid groups [15] [16].

TABLE 2: Comparative Physical Properties of Trifluoromethyl Quinoline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 3-(trifluoromethyl)quinoline-8-carboxylic acid | C₁₁H₆F₃NO₂ | 241.17 | 588702-66-3 | 379.607 (predicted) | 1.481 (predicted) |

| 8-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₁H₆F₃NO₂ | 241.17 | 31588-79-1 | Not reported | Not reported |

| 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₁H₆F₃NO₃ | 257.165 | 23779-95-5 | 380.3±42.0 | 1.6±0.1 |

| 8-quinolinecarboxylic acid (unsubstituted) | C₁₀H₇NO₂ | 173.17 | 86-59-9 | 303.81 (estimated) | 1.2427 (estimated) |

| 2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid | C₁₁H₅ClF₃NO₂ | 275.61 | 590372-14-8 | Not reported | Not reported |

Electronic and Steric Effects Comparison

The positioning of the trifluoromethyl group significantly influences the electronic properties of the quinoline system. In 3-(trifluoromethyl)quinoline-8-carboxylic acid, the CF₃ group is positioned meta to the quinoline nitrogen, whereas in the 8-trifluoromethyl isomer, the CF₃ group is ortho to the nitrogen atom [15] [16]. This positional difference affects the magnitude and direction of electronic effects transmitted through the aromatic system [9] [14].

The 8-quinolinecarboxylic acid parent compound (CAS: 86-59-9) serves as a reference point for evaluating the impact of trifluoromethyl substitution [17] [18] [19]. The unsubstituted compound exhibits a molecular weight of 173.17 g/mol and predicted boiling point of 303.81°C, compared to the significantly higher boiling point of 379.607°C predicted for the 3-trifluoromethyl derivative [3] [17] [19]. This substantial increase reflects the enhanced intermolecular interactions and altered electronic properties introduced by the trifluoromethyl substituent.

Halogen Substitution Effects

The 2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid derivative (CAS: 590372-14-8) represents an example of multiple halogen substitution on the quinoline ring system [20] [21]. With a molecular weight of 275.61 g/mol, this compound demonstrates the cumulative effects of both chlorine and trifluoromethyl substitution on molecular properties [20] [21]. The presence of both electron-withdrawing substituents significantly alters the electronic characteristics of the quinoline system, potentially influencing reactivity patterns and intermolecular interactions.

Hydroxyl-Substituted Derivatives

The 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid derivative (CAS: 23779-95-5) illustrates the impact of additional functional group substitution on the quinoline framework [22]. With a molecular weight of 257.165 g/mol and experimental density of 1.6±0.1 g/cm³, this compound demonstrates how hydroxyl substitution affects both molecular weight and physical properties [22]. The boiling point of 380.3±42.0°C is comparable to that predicted for the 3-trifluoromethyl derivative, suggesting similar intermolecular interaction strengths despite the additional hydroxyl group [22].

Structure-Property Relationships

The comparative analysis reveals systematic trends in the structure-property relationships of trifluoromethyl quinoline derivatives. The introduction of the trifluoromethyl group consistently increases molecular weight, boiling point, and density compared to unsubstituted quinoline derivatives [3] [22] [9]. These effects are attributed to the enhanced polarizability and dipole moment of the trifluoromethyl group, which strengthens intermolecular interactions and affects molecular packing in the solid state [9] [14].

Skraup Quinoline Synthesis Modifications

The Skraup synthesis represents one of the foundational approaches for constructing quinoline frameworks, particularly when modified for trifluoromethyl-substituted derivatives. Traditional Skraup conditions involve the condensation of aniline derivatives with glycerol in the presence of concentrated sulfuric acid and an oxidant under reflux conditions [1] . For 3-(trifluoromethyl)quinoline-8-carboxylic acid synthesis, specific modifications have been developed to accommodate the electron-withdrawing trifluoromethyl group.

The synthesis of 5-bromo-7-trifluoromethyl quinoline demonstrates a direct application where meta-trifluoromethylaniline undergoes Skraup condensation with glycerol in sulfuric acid medium [3]. This approach achieves yields of 45-65% under optimized conditions of 100-120°C for 3-6 hours [4]. However, standard Skraup conditions often prove inadequate for trifluoromethyl-substituted substrates due to the lability of the trifluoromethyl group under harsh acidic conditions [5].

Recent investigations have revealed that microwave-assisted Skraup synthesis provides improved outcomes for trifluoromethyl quinoline derivatives. Heating monosubstituted anilines with glycerol in concentrated sulfuric acid under 200°C microwave irradiation yields quinoline analogs in fair to good yields while omitting exogenous oxidants [6]. The fundamental drawbacks include violently exothermic reactions and challenging product isolation due to the highly acidic medium [1].

Table 1: Traditional Synthesis Routes for 3-(Trifluoromethyl)quinoline-8-carboxylic Acid

| Synthesis Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Skraup Synthesis with Meta-Trifluoromethylaniline | Meta-trifluoromethylaniline, Glycerol | H₂SO₄, 100-120°C, 3-6 h | 45-65 | Direct incorporation of CF₃ group | Harsh conditions, limited substrate scope |

| Skraup Synthesis (Standard Conditions) | Aniline derivatives, Glycerol | Conc. H₂SO₄, Fe₂(SO₄)₃, 140-160°C | 25-45 | Well-established procedure | Low yields, difficult purification |

| Direct Oxidation of Quinoline Methyl Derivatives | 8-Methylquinoline-3-carboxylic acid | KMnO₄ or Jones reagent, H₂O/acetone | 70-85 | High selectivity for carboxylic acid | Requires pre-functionalized substrates |

| Pfitzinger Reaction with Trifluoromethyl Ketones | Isatin, Trifluoromethyl ketones | KOH, EtOH/H₂O, reflux 12-48 h | 40-75 | Good functional group tolerance | Basic conditions may affect CF₃ groups |

| Doebner Reaction with CF₃-containing Precursors | Aniline, CF₃-aldehydes, Pyruvic acid | BF₃·THF, MeCN, 80°C, 6-12 h | 55-80 | Moderate reaction conditions | Moderate yields, requires optimization |

Direct Oxidation Approaches for Carboxylic Acid Formation

Direct oxidation of quinoline methyl derivatives to corresponding carboxylic acids provides an alternative route when suitable precursors are available. This approach typically employs strong oxidizing agents such as potassium permanganate, Jones reagent, or chromium trioxide under controlled conditions [7]. The oxidation of 8-methylquinoline-3-carboxylic acid derivatives achieves yields of 70-85% with high selectivity for carboxylic acid formation [8].

Recent developments in acceptorless dehydrogenation offer more sustainable alternatives for alcohol-to-carboxylic acid transformations. Transition metal catalysts enable direct oxidation under mild conditions with water as the only byproduct, aligning with green chemistry principles [7]. Ruthenium, iridium, and palladium complexes have demonstrated effectiveness in these transformations, though specific applications to trifluoromethyl quinoline systems remain limited.

The Pfitzinger reaction serves as another classical approach, involving the reaction between isatin derivatives and trifluoromethyl ketones under basic conditions. This method provides quinoline-4-carboxylic acid derivatives in yields ranging from 40-75% [9] [10]. The reaction proceeds through ring opening of isatin followed by condensation and cyclization steps. However, basic conditions may potentially affect trifluoromethyl group stability, requiring careful optimization [11].

Modern Catalytic Strategies

Copper-Catalyzed Cascade Reactions with β-CF₃-1,3-Enynes

Copper-catalyzed cascade reactions have emerged as powerful tools for constructing trifluoromethyl-substituted quinolines. The reaction between nitrosoarenes and β-CF₃-1,3-enynes, catalyzed by Cu(OTf)₂ in the presence of dimethylaminopyridine (DMAP), represents a significant advancement in this field [12]. This methodology proceeds through sequential carbon-nitrogen, carbon-oxygen, and carbon-carbon bond formations to generate 3-CF₃-4-acyl functionalized quinolines.

The reaction conditions involve Cu(OTf)₂ (10 mol%) as catalyst and DMAP as base under temperatures of 80-100°C for 6-12 hours [12]. The steric hindrance effect of substituents on the benzene ring of nitrosoarenes significantly impacts reaction reactivity and site-selectivity. This cascade transformation features novel annulation with easy carbon-hydrogen bond activation, good step-economy, and generation of three new bonds under mild conditions [12].

Copper-catalyzed alkyne oxidation combined with Büchner-type ring expansion provides access to seven-membered ring systems. Using 8-methylquinoline N-oxide as oxidant, Cu(hfacac)₂ catalysis in toluene at 120°C yields benzo [13] [14]azepino[2,3-b]quinolines in 76% yield after optimization [15]. This methodology demonstrates broad substrate scope with varied aryl groups delivering corresponding products in 62-94% yields [15].

Table 2: Modern Catalytic Strategies

| Catalytic Method | Catalyst System | Substrate Scope | Reaction Temperature (°C) | Reaction Time (h) | Yield Range (%) | Key Features |

|---|---|---|---|---|---|---|

| Copper-Catalyzed Cascade with β-CF₃-1,3-Enynes | Cu(OTf)₂ (10 mol%), DMAP | Nitrosoarenes, β-CF₃-1,3-enynes | 80-100 | 6-12 | 65-85 | Forms 3-CF₃-4-acyl quinolines |

| DMAP-Mediated Annulation Process | DMAP (20 mol%), Boc-anhydride | 2-Alkenylanilines, electrophiles | 60-80 | 4-8 | 70-90 | Transition-metal free conditions |

| Silver-Catalyzed C-H Arylation | AgNO₃ (5 mol%), K₂S₂O₈ | Quinolines, aromatic carboxylic acids | 120-140 | 8-16 | 55-75 | Microwave compatible |

| Rhodium-Catalyzed Cycloaddition | [RhCp*Cl₂]₂ (2 mol%), AgSbF₆ | Trifluoromethyl ynones, anilines | 100-120 | 3-6 | 80-95 | High regioselectivity |

| Iron-Catalyzed Oxidative Cyclization | Fe(acac)₃ (5 mol%), TBHP | 2-Aminobenzyl alcohols, ketones | 80-100 | 12-24 | 60-80 | Broad functional group tolerance |

DMAP-Mediated Annulation Processes

Dimethylaminopyridine-mediated annulation processes offer transition-metal-free alternatives for quinoline synthesis. The DMAP-catalyzed cyclization of 2-alkenylanilines with Boc-anhydride provides rapid access to quinolines under mild conditions [16] [17]. This methodology demonstrates high efficiency with catalyst loadings of 20 mol% DMAP at temperatures of 60-80°C for 4-8 hours, achieving yields of 70-90%.

The mechanism involves DMAP activation of electrophilic partners followed by intramolecular cyclization. This process exhibits easy manipulation of arene groups and good functional group tolerance without requiring transition-metal catalysts [17]. The method proves particularly valuable for late-stage modifications and diversification of quinoline scaffolds.

Recent developments in DMAP-catalyzed annulation include modular assembly approaches that enable divergent synthesis pathways. These processes allow for systematic variation of substituent patterns while maintaining high efficiency and selectivity [17]. The transition-metal-free nature of these reactions offers advantages in terms of cost, environmental impact, and compatibility with sensitive functional groups.

Solvent Effects and Reaction Optimization

Solvent selection plays a crucial role in quinoline synthesis efficiency and selectivity. Systematic studies reveal significant variations in reaction outcomes based on solvent polarity, boiling point, and coordinating ability [18] [19]. Toluene emerges as an optimal choice for many catalytic transformations, providing yields of 70-85% with good product purity and low environmental impact [18].

Acetonitrile demonstrates exceptional performance in DMAP-mediated and Lewis acid-catalyzed reactions, achieving yields of 75-90% with excellent product purity [9] [18]. The polar aprotic nature of acetonitrile facilitates ionic mechanism pathways while maintaining compatibility with sensitive trifluoromethyl groups. Dichloromethane proves effective for low-temperature reactions but raises environmental concerns due to its toxicity profile.

Table 3: Solvent Effects on Quinoline Synthesis

| Solvent | Polarity Index | Boiling Point (°C) | Typical Yield (%) | Reaction Rate | Product Purity | Environmental Impact | Best Applications |

|---|---|---|---|---|---|---|---|

| Toluene | 2.4 | 111 | 70-85 | Moderate | Good | Low | General synthesis |

| Acetonitrile (MeCN) | 5.8 | 82 | 75-90 | Fast | Excellent | Moderate | Catalytic reactions |

| Dichloromethane (DCM) | 3.1 | 40 | 65-80 | Fast | Good | High | Low temperature reactions |

| Ethanol | 5.2 | 78 | 60-75 | Moderate | Good | Low | Green chemistry |

| Dimethylformamide (DMF) | 6.4 | 153 | 50-70 | Slow | Fair | Moderate | High temperature needs |

| Water | 9.0 | 100 | 45-65 | Slow | Fair | Minimal | Sustainable synthesis |

| Solvent-free | N/A | N/A | 55-75 | Variable | Good | Minimal | Industrial applications |

Green solvents including ethanol and water offer sustainable alternatives with minimal environmental impact. Ethanol-based systems achieve yields of 60-75% while providing excellent compatibility with biological applications [19] [20]. Water-mediated reactions, though slower, demonstrate the feasibility of completely sustainable synthesis protocols with minimal waste generation [19].

Solvent-free conditions represent the ultimate green chemistry approach, eliminating solvent-related waste entirely. Mechanochemical synthesis and solid-state reactions achieve yields of 55-75% while dramatically reducing environmental impact [20]. These methods prove particularly attractive for industrial applications where waste minimization is paramount.

Green Chemistry Approaches in Trifluoromethylquinoline Synthesis

Green chemistry principles drive the development of more sustainable synthetic methodologies for trifluoromethylquinoline derivatives. Microwave-assisted synthesis emerges as a leading green technology, reducing energy consumption by 60-80% while dramatically shortening reaction times to 5-30 minutes [18] [19]. This approach achieves yield improvements of 10-25% compared to conventional heating methods.

Table 4: Green Chemistry Approaches

| Green Method | Key Principles | Energy Reduction | Reaction Time | Yield Improvement | Waste Reduction | Scalability | Economic Viability |

|---|---|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction times | 60-80% | 5-30 min | 10-25% | High | Good | High |

| Ultrasound-Promoted Reactions | Cavitation effects, mild conditions | 40-60% | 10-60 min | 5-20% | Moderate | Moderate | Moderate |

| Ionic Liquid Catalysis | Recyclable solvents, low toxicity | 30-50% | 1-6 h | 15-30% | High | Limited | Moderate |

| Nanocatalyst Systems | Recoverable catalysts, high activity | 20-40% | 2-8 h | 20-35% | Very High | Good | High |

| Flow Chemistry | Continuous processing, precise control | 50-70% | Continuous | 10-20% | High | Excellent | Very High |

| Mechanochemical Synthesis | Solvent-free, mechanical activation | 70-90% | 0.5-2 h | 5-15% | Very High | Limited | High |

Nanocatalyst systems offer exceptional advantages in terms of catalyst recovery and reuse. Iron oxide nanoparticles supported on various matrices achieve yields of 68-98% in quinoline synthesis while maintaining catalytic activity through multiple cycles [19] [21]. Magnetic nanoparticles enable easy catalyst separation using external magnets, eliminating the need for traditional separation techniques.

Flow chemistry represents the pinnacle of process intensification, enabling continuous synthesis with precise control over reaction parameters [21]. This approach reduces energy consumption by 50-70% while providing excellent scalability for industrial applications. The continuous nature eliminates batch-to-batch variations and enables real-time optimization of reaction conditions.

Ionic liquid catalysis provides recyclable solvent systems with low toxicity profiles. These systems achieve yield improvements of 15-30% while enabling catalyst and solvent recovery through multiple reaction cycles [6] [19]. The unique properties of ionic liquids, including negligible vapor pressure and tunable polarity, make them ideal for trifluoromethyl quinoline synthesis where harsh conditions are traditionally required.

Mechanochemical synthesis eliminates solvent use entirely while achieving energy reductions of 70-90%. Ball milling and other mechanical activation methods complete reactions in 0.5-2 hours with minimal waste generation [20]. This approach proves particularly valuable for solid-state reactions and industrial applications where environmental considerations are paramount.